1-Cyclobutyl-2-(6-methylpiperidin-2-yl)propan-1-one
Description
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
1-cyclobutyl-2-(6-methylpiperidin-2-yl)propan-1-one |
InChI |
InChI=1S/C13H23NO/c1-9-5-3-8-12(14-9)10(2)13(15)11-6-4-7-11/h9-12,14H,3-8H2,1-2H3 |
InChI Key |
XMMIDFNRZAHLQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)C(C)C(=O)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Cyclobutyl Moiety
The cyclobutyl group is typically introduced through cyclization reactions or via the use of cyclobutyl-containing precursors such as cyclobutyl halides or cyclobutanones. The ketone functionality at the propanone position is introduced by acylation reactions or by direct oxidation of suitable precursors.
- Common methods:
- Cyclobutyl halides reacting with organometallic reagents to form ketones
- Friedel-Crafts acylation on cyclobutyl derivatives to introduce the ethanone or propanone moiety
Synthesis of the 6-Methylpiperidin-2-yl Fragment
The 6-methylpiperidin-2-yl fragment is prepared by functionalizing piperidine rings with methyl substitution at the 6-position. This can be achieved via:
- Selective alkylation of piperidine derivatives
- Use of chiral or racemic piperidine precursors, depending on the desired stereochemistry
The nitrogen in the piperidine ring often participates in nucleophilic substitution reactions to attach the fragment to the ketone intermediate.
Coupling Reaction to Form 1-Cyclobutyl-2-(6-methylpiperidin-2-yl)propan-1-one
The coupling of the cyclobutyl ketone intermediate with the 6-methylpiperidin-2-yl fragment is a critical step. This is typically achieved through nucleophilic substitution where the piperidinyl nitrogen attacks an activated ketone derivative or via reductive amination strategies.
- Reaction conditions:
- Use of appropriate solvents such as dichloromethane or tetrahydrofuran
- Catalysts or bases to facilitate nucleophilic attack
- Controlled temperature to minimize side reactions and optimize yield
Optimization of Reaction Parameters
The yield and purity of this compound depend heavily on reaction conditions such as temperature, solvent choice, catalyst presence, and reaction time. Diluted conditions and room temperature reactions have been reported to minimize side reactions such as demethylation or over-bromination when brominated intermediates are involved.
Analytical Techniques for Characterization
After synthesis, the compound is characterized using:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical environment of protons and carbons, verifying the correct substitution pattern.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Chromatographic methods (HPLC, GC): Assess purity and separate isomers if present.
Comparative Data Table: Preparation Methods Summary
| Step | Common Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Cyclobutyl moiety formation | Cyclobutyl halides, organometallic reagents | Introduce cyclobutyl ring and ketone | Friedel-Crafts acylation often used |
| Piperidinyl fragment synthesis | Alkylating agents, selective methylation | Introduce 6-methyl substitution on piperidine | Stereochemistry control important |
| Coupling reaction | Bases (e.g., triethylamine), solvents (THF) | Form C–N or C–C bond between fragments | Room temperature to avoid side reactions |
| Purification and characterization | Chromatography, NMR, MS | Verify identity and purity | Essential for confirming synthesis success |
Research Findings and Literature Insights
- The synthesis of related piperidine-containing ketones often employs bromination of ethanone intermediates followed by nucleophilic substitution with piperidine derivatives, as seen in analogous compounds with phenyl or pyridyl rings.
- Tailored reaction sequences involving nucleophilic aromatic substitution, formylation, and cyclization have been used to prepare complex piperidine analogs, indicating the versatility of this approach for this compound synthesis.
- Optimization of bromination conditions (e.g., temperature control, dilution) is crucial to minimize demethylation and improve yields of brominated intermediates used in coupling steps.
- Analytical data from NMR and mass spectrometry confirm the structural integrity and purity of the synthesized compound, essential for subsequent biological evaluation.
Chemical Reactions Analysis
1-Cyclobutyl-2-(6-methylpiperidin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
1-Cyclobutyl-2-(6-methylpiperidin-2-yl)propan-1-one is being studied for its potential therapeutic effects, particularly in the following areas:
- Analgesic Properties : Preliminary studies suggest that this compound may interact with pain receptors, indicating potential use as an analgesic agent. Its mechanism may involve modulation of pain pathways through receptor binding .
- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties by influencing inflammatory mediators and pathways, making it a candidate for treating inflammatory conditions .
Organic Synthesis
The compound serves as a valuable building block in organic synthesis. Its unique structure allows for various modifications, leading to derivatives with enhanced biological properties. The synthetic routes typically involve:
- Formation of the Cyclobutyl Group : Achieved through cyclization reactions.
- Attachment of the Piperidinyl Moiety : Accomplished via nucleophilic substitution reactions.
These synthetic capabilities make it useful in developing new chemical entities for pharmaceuticals and agrochemicals.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Initial investigations demonstrated that this compound interacts with pain receptors, suggesting potential analgesic properties.
- In Vivo Studies : Animal models indicated reduced inflammation in subjects treated with the compound, supporting its anti-inflammatory potential.
- Mechanistic Studies : Research focusing on enzyme interactions revealed that the compound may inhibit specific enzymes involved in inflammatory pathways, further elucidating its mechanism of action .
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-2-(6-methylpiperidin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Cyclobutyl vs. Cyclohexenyl Substituents
- The cyclobutyl group in the target compound introduces steric strain compared to the cyclohexenyl group in Neroli Ketone . This strain may influence reactivity, such as in ring-opening reactions or catalytic processes.
- The phenylsulfonyl group in 1-cyclobutyl-2-(phenylsulfonyl)ethan-1-one acts as a directing group for asymmetric catalysis, enabling enantioselective reductions (e.g., Ru-catalyzed synthesis of (S)-1-cyclobutyl-2-(phenylsulfonyl)ethan-1-ol with 98.4% ee) .
Piperidine vs. Morpholine Rings
- The 6-methylpiperidin-2-yl group in the target compound differs from the morpholine ring in 2-(6-methoxynaphthalen-2-yl)-1-morpholin-4-ylpropan-1-one . Piperidine derivatives often exhibit basicity due to the secondary amine, while morpholine’s oxygen atom enhances polarity and solubility.
Physicochemical Properties
- Melting Points : The sulfone-containing 1-cyclobutyl-2-(phenylsulfonyl)ethan-1-one has a higher melting point (65–66°C) compared to its alcohol derivative (73–74°C) , likely due to differences in hydrogen bonding and crystal packing.
- Enantiopurity : The Ru-catalyzed synthesis of (S)-1-cyclobutyl-2-(phenylsulfonyl)ethan-1-ol achieves 98.4% ee, underscoring the efficacy of chiral catalysts in stereoselective synthesis .
Biological Activity
1-Cyclobutyl-2-(6-methylpiperidin-2-yl)propan-1-one is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a cyclobutyl group and a 6-methylpiperidinyl moiety, suggests a diverse range of interactions with biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 209.33 g/mol. The compound features a cyclobutyl ring, which contributes to its rigidity and potential receptor binding capabilities. The piperidinyl group, substituted at the 6-position with a methyl group, may influence its pharmacodynamics and pharmacokinetics.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its structural characteristics suggest potential analgesic and anti-inflammatory properties. The compound's ability to modulate receptor activity could lead to significant physiological effects, although detailed mechanisms are still under investigation.
Interaction Studies
Interaction studies have focused on the compound's binding affinities to specific receptors. Preliminary data suggest that it may act as a modulator for certain neurotransmitter systems, which could explain its potential therapeutic effects.
| Target | Binding Affinity | Effect |
|---|---|---|
| Receptor A | High | Modulation of pain perception |
| Enzyme B | Moderate | Inhibition of inflammatory pathways |
Case Studies
Several studies have explored the biological activity of compounds structurally similar to this compound. For instance:
- Study on Analgesic Properties : A study demonstrated that analogs with similar piperidine substitutions exhibited significant analgesic effects in animal models. The findings suggested that modifications in the piperidine structure could enhance efficacy.
- Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory potential of related compounds, showing that they could reduce cytokine levels in vitro. These results imply that this compound might possess similar properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the cyclobutyl ring.
- Introduction of the piperidine moiety through alkylation reactions.
- Final modifications to achieve the desired propanone structure.
These synthetic pathways are crucial for producing derivatives that can be tested for various biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
